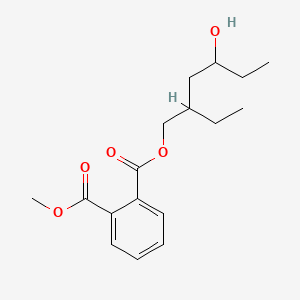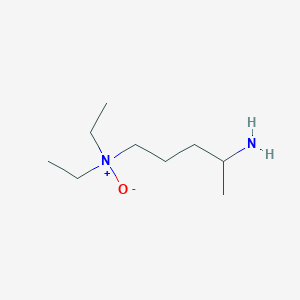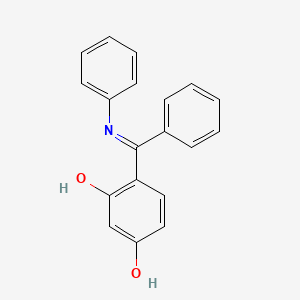
4-(C,N-diphenylcarbonimidoyl)benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(C,N-diphenylcarbonimidoyl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with two hydroxyl groups and a diphenylcarbonimidoyl group. This compound belongs to the class of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(C,N-diphenylcarbonimidoyl)benzene-1,3-diol typically involves the following steps:
Formation of the Benzene-1,3-diol Core: This can be achieved through the hydroxylation of benzene derivatives.
Introduction of the Diphenylcarbonimidoyl Group: This step involves the reaction of resorcinol with diphenylcarbodiimide under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-(C,N-diphenylcarbonimidoyl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated and nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
4-(C,N-diphenylcarbonimidoyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(C,N-diphenylcarbonimidoyl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition of oxidative stress and modulation of inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Resorcinol (benzene-1,3-diol): Shares the benzene-1,3-diol core but lacks the diphenylcarbonimidoyl group.
Catechol (benzene-1,2-diol): Similar structure with hydroxyl groups in the ortho position.
Hydroquinone (benzene-1,4-diol): Similar structure with hydroxyl groups in the para position.
Uniqueness
4-(C,N-diphenylcarbonimidoyl)benzene-1,3-diol is unique due to the presence of the diphenylcarbonimidoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
79301-80-7 |
|---|---|
Molekularformel |
C19H15NO2 |
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
4-(C,N-diphenylcarbonimidoyl)benzene-1,3-diol |
InChI |
InChI=1S/C19H15NO2/c21-16-11-12-17(18(22)13-16)19(14-7-3-1-4-8-14)20-15-9-5-2-6-10-15/h1-13,21-22H |
InChI-Schlüssel |
KRMPJSOYDZSBAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C3=C(C=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


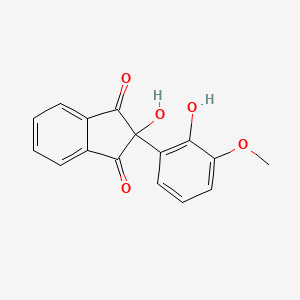
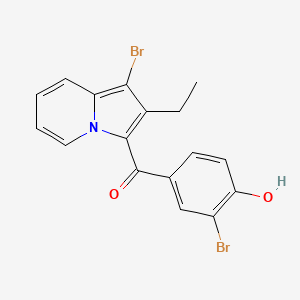




![2-(4-Benzylphenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B14438662.png)


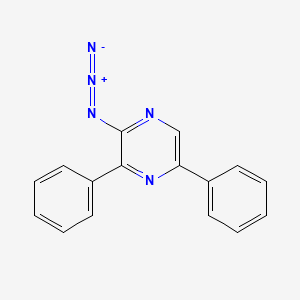
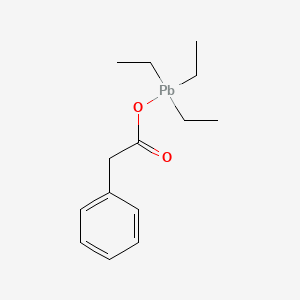
![[5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol](/img/structure/B14438682.png)
